6-(tert-Butyl)-2,3-dimethylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butyl)-2,3-dimethylquinoxaline is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. The tert-butyl group and two methyl groups attached to the quinoxaline core make this compound unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3-dimethylquinoxaline typically involves the condensation of 2,3-dimethylquinoxaline with tert-butyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2,3-dimethylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce partially or fully reduced quinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens (e.g., bromine, chlorine) or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinoxaline derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
6-(tert-Butyl)-2,3-dimethylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2,3-dimethylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
tert-Butyl-substituted indoloquinoxalines: Compounds with similar structural features, used in medicinal chemistry for their biological activities.
Uniqueness
6-(tert-Butyl)-2,3-dimethylquinoxaline is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
6-tert-butyl-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C14H18N2/c1-9-10(2)16-13-8-11(14(3,4)5)6-7-12(13)15-9/h6-8H,1-5H3 |
InChI Key |
WPSSBRDAKOKNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.